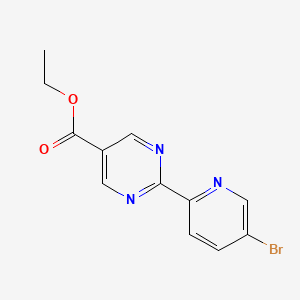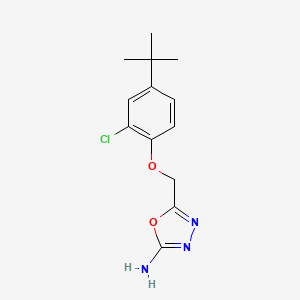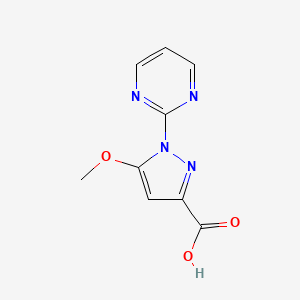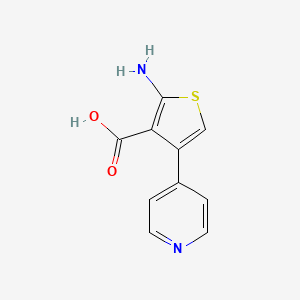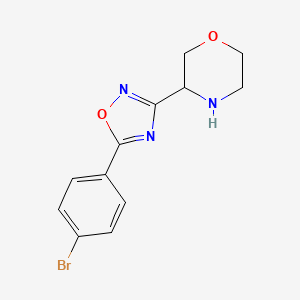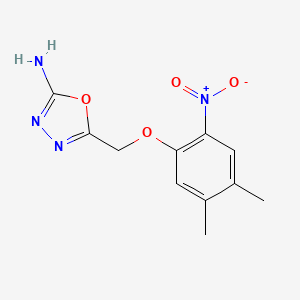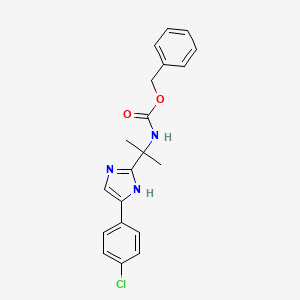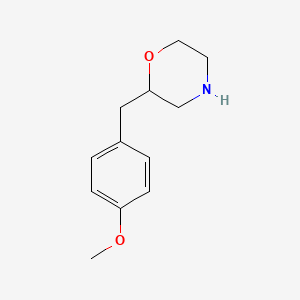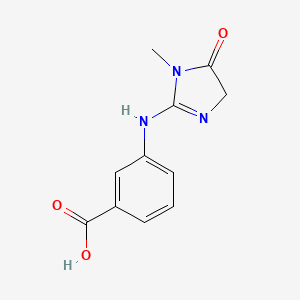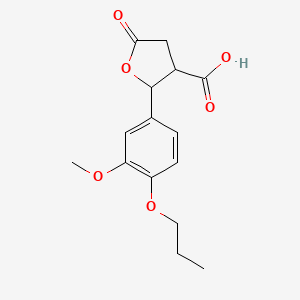
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with an amino group and a trifluoromethyl group, as well as a piperidine ring attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and an appropriate electrophilic intermediate. The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and specificity, while the piperidine ring increases its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a piperidin-1-yl group.
(2-Amino-4-methylthiazol-5-yl)(piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone imparts unique properties such as increased hydrophobicity, thermal stability, and enhanced biological activity. This makes it distinct from other similar compounds and valuable in various applications.
Propiedades
Fórmula molecular |
C10H12F3N3OS |
|---|---|
Peso molecular |
279.28 g/mol |
Nombre IUPAC |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H12F3N3OS/c11-10(12,13)7-6(18-9(14)15-7)8(17)16-4-2-1-3-5-16/h1-5H2,(H2,14,15) |
Clave InChI |
NSXIHFROLIGYBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



